2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide is a complex organic compound featuring a pyrimidoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzamide and 3-methyl-2-butanone, under acidic or basic conditions to form the pyrimidoindole core.
Thioether Formation: The pyrimidoindole intermediate is then reacted with a thiol, such as thiophenol, in the presence of a base like sodium hydride to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is acylated with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrimidoindole derivatives in various chemical reactions.
Biology and Medicine
In biological and medicinal research, 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide is investigated for its potential as an anticancer agent. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The pyrimidoindole core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides: These compounds share a similar core structure and are also studied for their anticancer properties.
Pyrimido[5,4-b]indole derivatives: Other derivatives of this core structure are explored for various biological activities.
Uniqueness
What sets 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide apart is its specific thioether and acetamide functionalities, which may enhance its binding affinity and specificity towards biological targets, potentially leading to more effective therapeutic applications.
This detailed overview highlights the significance of this compound in various fields of research and its potential for future applications
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-23-18(25)17-16(13-9-5-6-10-14(13)21-17)22-19(23)26-11-15(24)20-12-7-3-2-4-8-12/h2-10,21H,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFIKGDXQANVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.